Enzastaurin dihydrochloride

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

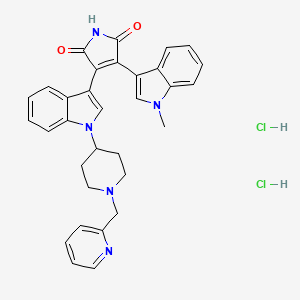

The systematic International Union of Pure and Applied Chemistry nomenclature for enzastaurin dihydrochloride follows established protocols for naming complex heterocyclic compounds containing multiple ring systems and salt-forming components. The complete International Union of Pure and Applied Chemistry name is 3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;dihydrochloride, which systematically describes the entire molecular architecture including the bisindolylmaleimide core structure and the associated hydrochloride counterions. This nomenclature precisely identifies the connectivity between the indole rings, the central maleimide moiety, and the piperidine-pyridine side chain that characterizes the molecular framework.

The Chemical Abstracts Service registry number for this compound is 365253-37-8, providing a unique numerical identifier that distinguishes this specific salt form from other related compounds and alternative salt formations. Additional regulatory identifiers include the Unique Ingredient Identifier code O032T7TZZK, which serves as an internationally recognized substance identifier within pharmaceutical databases. The compound is also referenced by its developmental code designation LY 317615, reflecting its origins in pharmaceutical research programs. These multiple identification systems ensure precise chemical identification across different scientific and regulatory contexts, preventing confusion with structurally related compounds or alternative salt forms of the same active pharmaceutical ingredient.

Molecular Formula and Structural Relationship to Enzastaurin Base

This compound possesses the molecular formula C32H31Cl2N5O2 with a molecular weight of 588.5 grams per mole, representing the addition of two hydrochloride molecules to the parent enzastaurin base compound. The parent compound, enzastaurin, has the molecular formula C32H29N5O2 with a molecular weight of 515.617 grams per mole, indicating that the dihydrochloride formation involves the addition of two hydrogen chloride molecules (2 × 36.46 g/mol) to yield the final salt form. This molecular composition demonstrates the preservation of the core bisindolylmaleimide structure while incorporating the ionic components necessary for salt formation.

The structural relationship between this compound and its parent base involves the protonation of basic nitrogen atoms within the molecular framework, specifically targeting the most electron-rich nitrogen centers capable of accepting protons. The parent compound enzastaurin contains multiple potential protonation sites, including the piperidine nitrogen, pyridine nitrogen, and indole nitrogen atoms, each with different basicities and accessibility for protonation reactions. The formation of the dihydrochloride salt indicates that two of these nitrogen centers undergo protonation, with the chloride anions serving as counterions to maintain overall electrical neutrality in the crystalline lattice.

The following table summarizes the molecular characteristics of both compounds:

| Property | Enzastaurin Base | This compound |

|---|---|---|

| Molecular Formula | C32H29N5O2 | C32H31Cl2N5O2 |

| Molecular Weight | 515.617 g/mol | 588.5 g/mol |

| Chemical Abstracts Service Number | 170364-57-5 | 365253-37-8 |

| Protonation State | Neutral base | Diprotonated salt |

| Chloride Content | None | Two chloride anions |

Salt Formation Characteristics and Protonation Sites

The salt formation characteristics of this compound involve the selective protonation of the most basic nitrogen centers within the molecular structure, specifically targeting sites that can accommodate positive charge while maintaining molecular stability. The bisindolylmaleimide scaffold contains multiple nitrogen atoms with varying basicities, including the tertiary amine nitrogen in the piperidine ring, the pyridine nitrogen, and the indole nitrogen atoms, each contributing differently to the overall basicity profile of the compound. The formation of a dihydrochloride salt indicates that two distinct nitrogen centers undergo protonation, with the specific sites determined by their relative basicities and steric accessibility.

The piperidine nitrogen represents the most basic site within the enzastaurin structure, possessing a typical amine basicity with a conjugate acid having a relatively high acid dissociation constant value. This tertiary amine nitrogen readily accepts a proton to form a positively charged piperidinium center, which serves as one of the primary protonation sites in the dihydrochloride formation. The pyridine nitrogen, while less basic than the piperidine nitrogen due to the aromatic character of the pyridine ring, still possesses sufficient basicity to undergo protonation under appropriate conditions, likely serving as the second protonation site in the dihydrochloride salt.

The protonation pattern in this compound influences the molecular conformation and intermolecular interactions within the crystalline lattice, affecting properties such as solubility, stability, and bioavailability compared to the parent base compound. The presence of two positively charged nitrogen centers creates electrostatic interactions with the chloride counterions, forming ionic bonds that stabilize the salt structure and enhance aqueous solubility through favorable hydration interactions. These salt formation characteristics demonstrate the strategic use of acid-base chemistry to optimize the pharmaceutical properties of the enzastaurin compound while maintaining its essential biological activity profile.

特性

CAS番号 |

365253-37-8 |

|---|---|

分子式 |

C32H31Cl2N5O2 |

分子量 |

588.5 g/mol |

IUPAC名 |

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;dihydrochloride |

InChI |

InChI=1S/C32H29N5O2.2ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);2*1H |

InChIキー |

BOXDCOAZYDKDDE-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl.Cl |

正規SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl.Cl |

製品の起源 |

United States |

類似化合物との比較

Synergy and Resistance Mechanisms

- Combination Potential: Ongoing trials explore enzastaurin with anti-angiogenics (e.g., bevacizumab), leveraging its PKC-β inhibition to enhance efficacy .

準備方法

Overview of Enzastaurin Structure and Core Synthesis

Enzastaurin’s chemical structure is characterized by a bisindolylmaleimide scaffold, a class of compounds well-known for their kinase inhibitory activity. The synthesis of this scaffold is pivotal in preparing Enzastaurin dihydrochloride.

- The bisindolylmaleimide core is typically synthesized through the reaction of indole derivatives with maleimide or maleic anhydride intermediates.

- Alkylation of indole nitrogens plays a crucial role in modulating biological activity and compound stability, which is relevant for Enzastaurin’s pharmacological profile.

Key Synthetic Routes to Bisindolylmaleimides (Relevant to Enzastaurin)

Use of Preformed Maleimides

Reaction of N-alkylated dibromomaleimides with indolylmagnesium iodides (Grignard reagents):

This method involves the nucleophilic attack of indolylmagnesium iodide on dibromo-N-alkylmaleimides, yielding bisindolylmaleimides in moderate to high yields (60-70%).- Solvent choice is critical: toluene favors bisindolyl product formation, while THF favors monoindolyl derivatives.

- Boc protection strategies allow for selective mono- and bis-substitution, facilitating the synthesis of unsymmetrical bisindolylmaleimides.

- Scale-up has been demonstrated with yields of up to 72% on a 770 g scale.

Base-mediated indolylation:

Alternatives to Grignard reagents include using non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) to generate indolyl anions, which react with N-alkylated maleimides to form bisindolylmaleimides. This method improves yield and reduces reagent consumption (one equivalent of indole is sufficient).

Formation of Maleimide Ring Post-Indolylation

Cyclization from maleic anhydrides:

Maleic anhydrides bearing indole substituents can be cyclized to maleimides using hexamethyldisilazane (HMDS) in methanol, which releases ammonia in situ, facilitating mild and efficient ring closure without affecting sensitive functional groups.Alternative cyclization methods:

Earlier methods required harsh conditions (e.g., heating to 140 °C with ammonia sources), which were unsuitable for sensitive maleimide derivatives. The HMDS/MeOH method represents a significant improvement in terms of mildness and yield.

Specific Synthetic Strategy for this compound

While detailed proprietary synthetic routes for this compound are limited in open literature, the compound’s synthesis aligns with the general bisindolylmaleimide preparation strategies:

| Step | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of N-alkylated dibromomaleimide intermediate | N-methyl-2,3-dibromomaleimide, alkylation reagents | Moderate to high yields (60-70%) |

| 2 | Indolylation via Grignard or LiHMDS base methods | Indolylmagnesium iodide or indole with LiHMDS in THF | Up to 93% for monoindolyl intermediates |

| 3 | Formation of maleimide ring from maleic anhydride intermediate | HMDS/MeOH cyclization | Excellent yields, mild conditions |

| 4 | Conversion to dihydrochloride salt | Treatment with HCl in suitable solvent | Standard salt formation |

- Radiolabeled synthesis for imaging applications:

A related synthetic approach involves the preparation of a carbon-11 labeled maleic anhydride intermediate, which is then converted to the maleimide for PET imaging studies. This method achieves 20-25% decay-corrected radiochemical yield and high specific activity, demonstrating the versatility of the maleimide intermediate in synthesis.

Research Findings on Synthesis Optimization

Solvent effects:

The choice of solvent significantly influences the product distribution between mono- and bisindolylmaleimides. Toluene favors bisindolyl products, while THF favors monoindolyl products, enabling selective synthesis.Base selection:

LiHMDS outperforms other bases such as n-BuLi, LDA, NaHMDS, and KHMDS for indolylation reactions, providing higher yields and requiring only stoichiometric amounts of indole.Protection/deprotection strategies:

Boc protection of indole nitrogens allows for selective functionalization and the synthesis of unsymmetrical bisindolylmaleimides, which is crucial for structural analog development.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard reaction with dibromomaleimide | Indolylmagnesium iodide, N-alkyl dibromomaleimide | Toluene or THF, room temp to reflux | High yields, scalable | Requires careful solvent control |

| Base-mediated indolylation | Indole, LiHMDS, N-alkyl maleimide | THF, low temperature | High yield, less reagent excess | Sensitive to moisture |

| Maleimide ring formation | Maleic anhydride intermediate, HMDS/MeOH | Mild, room temp | Mild conditions, high yield | Requires maleic anhydride intermediate |

| Radiolabeled synthesis | Carbon-11 labeled maleic anhydride | Radiochemical synthesis protocols | Enables PET imaging | Specialized equipment needed |

Q & A

Q. How to handle missing data in longitudinal Enzastaurin trials?

- Methodological Answer: Apply multiple imputation (MI) methods for missing PD biomarkers. In trials like NCT00332280, sensitivity analyses (e.g., worst-case imputation) confirmed robustness of PFS outcomes despite 12–15% missing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。